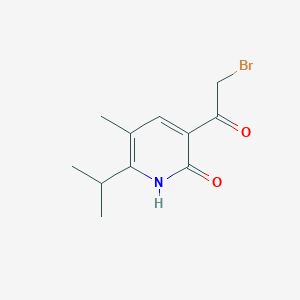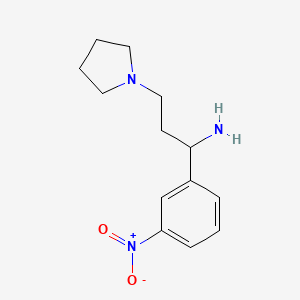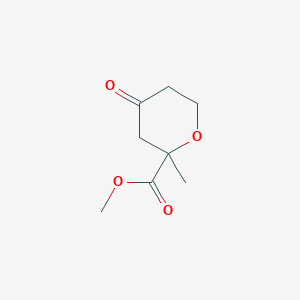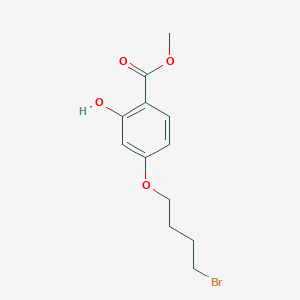
3-(2-bromoacetyl)-6-isopropyl-5-methyl-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by the presence of a bromoacetyl group at the third position, a methyl group at the fifth position, and a propan-2-yl group at the sixth position of the pyridinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one typically involves the bromination of an acetyl group attached to a pyridinone ring. One common method is the reaction of 3-acetylpyridinone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination and to ensure the selective formation of the bromoacetyl derivative.
Industrial Production Methods
In an industrial setting, the production of 3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methyl group at the fifth position can be oxidized to form a carboxyl group.
Reduction: The bromoacetyl group can be reduced to an acetyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of the original compound.
Oxidation: The major product is 3-(2-bromoacetyl)-5-carboxy-6-propan-2-yl-1H-pyridin-2-one.
Reduction: The major product is 3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one.
科学的研究の応用
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications. The compound may also interact with DNA, leading to potential anticancer effects.
類似化合物との比較
Similar Compounds
3-(2-bromoacetyl)-2H-chromen-2-one: Similar in structure but contains a chromenone ring instead of a pyridinone ring.
3-(2-bromoacetyl)-5-methyl-1H-pyridin-2-one: Lacks the propan-2-yl group at the sixth position.
3-(2-bromoacetyl)-6-propan-2-yl-1H-pyridin-2-one: Lacks the methyl group at the fifth position.
Uniqueness
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one is unique due to the presence of both the methyl and propan-2-yl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H14BrNO2 |
|---|---|
分子量 |
272.14 g/mol |
IUPAC名 |
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H14BrNO2/c1-6(2)10-7(3)4-8(9(14)5-12)11(15)13-10/h4,6H,5H2,1-3H3,(H,13,15) |
InChIキー |
KROFWGHMIMFKCA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=O)C(=C1)C(=O)CBr)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[4-(2-aminopyrimidin-5-yl)-6-chloropyrazolo[3,4-d]pyrimidin-1-yl]acetate](/img/structure/B13874976.png)

![tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B13874984.png)


![5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxamide](/img/structure/B13874996.png)








